molecular formula C10H13NOS B8698745 2-Propanone, 1-(4,5,6,7-tetrahydro-2-benzothiazolyl)- CAS No. 89991-32-2

2-Propanone, 1-(4,5,6,7-tetrahydro-2-benzothiazolyl)-

Cat. No.: B8698745
CAS No.: 89991-32-2
M. Wt: 195.28 g/mol
InChI Key: OSQTUUFPVAHWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanone, 1-(4,5,6,7-tetrahydro-2-benzothiazolyl)- is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

The synthesis of 2-Propanone, 1-(4,5,6,7-tetrahydro-2-benzothiazolyl)- typically involves the reaction of 2-aminothiophenol with an appropriate ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

2-Propanone, 1-(4,5,6,7-tetrahydro-2-benzothiazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of the corresponding amine or alcohol, depending on the reducing agent used.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(4,5,6,7-tetrahydro-2-benzothiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Propanone, 1-(4,5,6,7-tetrahydro-2-benzothiazolyl)- can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of dyes.

    6-Hydroxybenzothiazole: Studied for its antioxidant and anticancer activities.

Properties

CAS No.

89991-32-2

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-2-one

InChI

InChI=1S/C10H13NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-6H2,1H3

InChI Key

OSQTUUFPVAHWGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC2=C(S1)CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.50 g (9.78 mmol) of the compound from example 18A are dissolved in 10 ml of abs. THF and, at −78° C., 4.31 ml (10.77 mmol) of n-butyllithium (2.5 M solution in hexane) are added dropwise. After stirring at −78° C. for 2 hours, 1.46 g (16.6 mmol) of ethyl acetate are added as solution in 5 ml of abs. THF. The mixture is stirred at −78° C. for 1 h and then warmed to room temperature. It is then hydrolyzed with sodium bicarbonate solution, and the mixture is extracted three times with diethyl ether. The combined organic phases are dried over magnesium sulfate, and the solvent is removed in a rotary evaporator. 1.60 g (67% of theory) of the title compound are obtained in 80% purity (LC-MS) and are employed without further purification.
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1.5 g
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4.31 mL
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